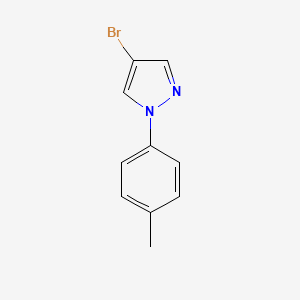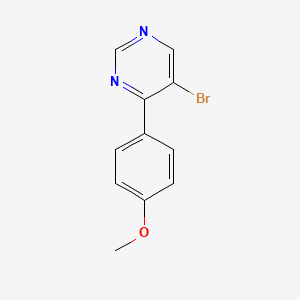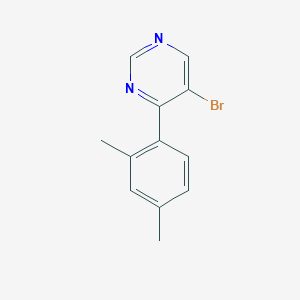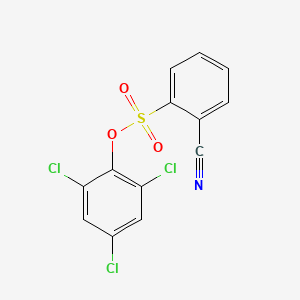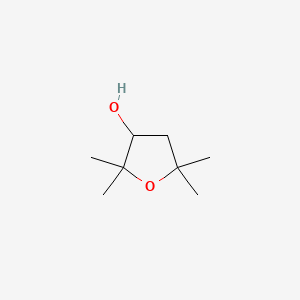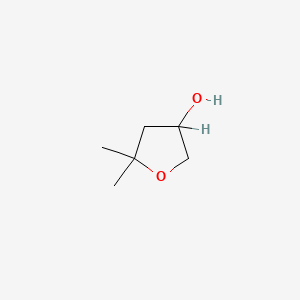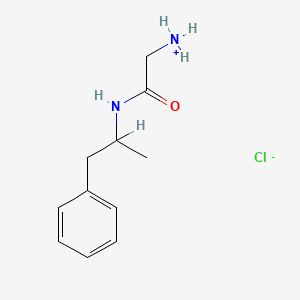
(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a small molecule and is part of the experimental groups . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine . It’s also known as N-METHYL-N-[(1R)-1-METHYL-2-PHENYLETHYL]PROP-2-EN-1-AMINE .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, Banpurkar and co-workers reported the synthesis of 3-methyl-4 H-isoxazol-5-one at room temperature by a simple stirring method from ethyl acetoacetate and hydroxylamine hydrochloride in an aqueous medium .Molecular Structure Analysis
The molecular structure of this compound includes a phenylpropane, an aralkylamine, a tertiary aliphatic amine, and other substituents . The chemical formula is C13H19N .Physical And Chemical Properties Analysis
The compound has an average weight of 189.2967 and a monoisotopic weight of 189.151749613 . Other physical and chemical properties specific to this compound were not found in the available resources.Scientific Research Applications
Biological Effects of Acetamide Derivatives
The toxicology and biological effects of acetamide and its derivatives have been extensively reviewed, focusing on their commercial importance and the biological consequences of exposure. Kennedy (2001) provides an updated review on acetamide, N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), formamide, and their derivatives, highlighting their varied biological responses and the extensive information generated over the years. This review emphasizes the importance of understanding the biological effects of such compounds, which could be relevant when considering the scientific applications of "(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride" (Kennedy, 2001).
Thiophene Analogues of Carcinogens
Ashby et al. (1978) synthesized and evaluated thiophene analogues of carcinogens benzidine and 4-aminobiphenyl for potential carcinogenicity. This study provides insights into the structural and functional impacts of modifying aromatic organic carcinogens, which could be analogous to researching the applications and effects of "(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride" in a scientific context (Ashby et al., 1978).
Advanced Oxidation Processes for Compound Degradation
Qutob et al. (2022) explored the advanced oxidation processes (AOPs) for treating acetaminophen from an aqueous medium, leading to various by-products and proposed degradation pathways. Understanding the degradation and transformation of related compounds can provide valuable information for the environmental and biological applications of "(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride" (Qutob et al., 2022).
Future Directions
properties
IUPAC Name |
[2-oxo-2-(1-phenylpropan-2-ylamino)ethyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9(13-11(14)8-12)7-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEZDJRFEAWPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+-)-2-Amino-N-(1-methyl-2-phenylethyl)acetamide hydrochloride | |
CAS RN |
55880-87-0 |
Source


|
| Record name | Acetamide, 2-amino-N-(1-methyl-2-phenylethyl)-, monohydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055880870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

